METTL3-IN-9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

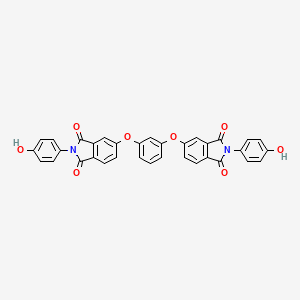

C34H20N2O8 |

|---|---|

Molekulargewicht |

584.5 g/mol |

IUPAC-Name |

2-(4-hydroxyphenyl)-5-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione |

InChI |

InChI=1S/C34H20N2O8/c37-21-8-4-19(5-9-21)35-31(39)27-14-12-25(17-29(27)33(35)41)43-23-2-1-3-24(16-23)44-26-13-15-28-30(18-26)34(42)36(32(28)40)20-6-10-22(38)11-7-20/h1-18,37-38H |

InChI-Schlüssel |

HSDZKNKYYOCURE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

METTL3-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

METTL3-IN-9, also known as compound C3, is an inhibitor of the N6-adenosine-methyltransferase METTL3. METTL3 is the catalytic subunit of the methyltransferase complex responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A).[1] The m6A modification plays a critical role in regulating mRNA stability, splicing, translation, and degradation, thereby influencing a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound.

Biochemical and Cellular Activity

This compound has been identified as an inhibitor of METTL3 with demonstrated anti-proliferative activity in cancer cell lines.

Quantitative Data

The following table summarizes the reported cellular IC50 values for this compound.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| PC-9 | Lung Cancer | CCK-8 | 216.3 | [1] |

| NCI-H1975 | Lung Cancer | CCK-8 | 180.2 | [1] |

Note: The reported IC50 values are approximately three-fold greater than those of the positive control METTL3 inhibitor, STM2457, in the same study.[1]

Mechanism of Action

METTL3 inhibitors, in general, function by binding to the active site of the METTL3 enzyme, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to adenosine residues on mRNA.[2] This leads to a global reduction in m6A levels, which in turn alters the expression of genes involved in critical cellular processes.[2]

Signaling Pathways Modulated by METTL3 Inhibition

While specific signaling pathways affected by this compound have not been detailed in the available literature, the inhibition of METTL3 is known to impact several key signaling cascades.

-

PI3K/AKT Signaling Pathway: METTL3 inhibition has been shown to suppress the PI3K/AKT signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[3]

-

Interferon Response: Inhibition of METTL3 can lead to the formation of double-stranded RNA (dsRNA), triggering a cell-intrinsic interferon response.[4] This can enhance anti-tumor immunity.[4]

-

TGF-β Signaling: METTL3 overexpression is linked to the activation of the pro-fibrotic TGF-β signaling pathway.[5] Inhibition of METTL3 may therefore attenuate TGF-β-mediated effects.[5]

-

NF-κB Signaling: The NF-κB pathway, a key regulator of inflammation, can be influenced by METTL3 activity.[5]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

The anti-proliferative activity of this compound was determined using a Cell Counting Kit-8 (CCK-8) assay.[1] The following is a general protocol for such an assay.

-

Cell Seeding: Seed lung cancer cells (e.g., PC-9 or NCI-H1975) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: Add 10 µL of varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by METTL3 inhibition.

Experimental Workflow

Caption: Workflow for the CCK-8 cell proliferation assay.

References

- 1. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of METTL3 Inhibition

Introduction

Methyltransferase-like 3 (METTL3) is the catalytic subunit of the primary N6-adenosine-methyltransferase complex in eukaryotes. This complex is responsible for the most abundant internal modification of messenger RNA (mRNA), known as N6-methyladenosine (m6A). The m6A modification is a dynamic and reversible process that plays a pivotal role in regulating various aspects of RNA metabolism, including splicing, stability, translation, and degradation.[1] Dysregulation of METTL3 and the m6A pathway has been implicated in the pathogenesis of numerous diseases, most notably various forms of cancer.[2][3][4] Consequently, the development of small molecule inhibitors targeting METTL3 has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of the function of METTL3 inhibitors, detailing their mechanism of action, downstream effects, and the experimental methodologies used for their evaluation. While information on a specific compound designated "METTL3-IN-9" is not available in the public domain, this document will serve as a technical guide to the function of METTL3 inhibitors in general, based on existing research with other tool compounds.

Mechanism of Action of METTL3 Inhibitors

METTL3 inhibitors function by directly targeting the enzymatic activity of the METTL3 protein.[1] These small molecules typically bind to the active site of METTL3, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to adenosine residues on target mRNA molecules.[1] This inhibition leads to a global reduction in m6A levels across the transcriptome, which in turn alters the expression of genes involved in critical cellular processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] The inhibition can be designed to be selective and reversible, allowing for precise control over the m6A methylation process.[1]

Downstream Cellular and Physiological Effects of METTL3 Inhibition

The inhibition of METTL3 and the subsequent reduction in m6A levels trigger a cascade of downstream effects, impacting multiple signaling pathways and cellular functions.

-

Oncogenesis and Tumor Progression: A significant body of research highlights the oncogenic role of METTL3 in various cancers, including colorectal, gastric, and non-small cell lung cancer.[5][6][7] METTL3-mediated m6A modification can enhance the stability and translation of oncogenic transcripts such as MYC, BCL2, and MMP9, thereby promoting cancer cell proliferation, migration, and invasion.[2][5][8] METTL3 inhibitors have been shown to reverse these effects, leading to decreased tumor growth and improved survival in preclinical models.[2]

-

Induction of an Interferon Response: METTL3 inhibition can induce a potent cell-intrinsic interferon response.[9] The reduction in m6A levels can lead to the accumulation of double-stranded RNA (dsRNA), which is sensed by the innate immune system, triggering a type I interferon signaling cascade.[9] This can enhance antitumor immunity by promoting the expression of interferon-stimulated genes (ISGs) and improving antigen presentation, thereby making cancer cells more susceptible to T-cell-mediated killing.[9]

-

Modulation of Signaling Pathways: METTL3 has been shown to influence several key signaling pathways involved in cancer. For instance, it can regulate the PI3K/AKT pathway, the Wnt/β-catenin pathway, and the MAPK signaling pathway.[2][3][6] By inhibiting METTL3, it is possible to modulate the activity of these pathways and thereby impact cancer cell survival and proliferation.

Quantitative Data on METTL3 Inhibitors

The following table summarizes quantitative data for representative METTL3 inhibitors based on available literature.

| Compound | Assay Type | Target Cell Line/System | Potency (IC50) | Effect | Reference |

| Quercetin | In vitro methyltransferase inhibition | MIA PaCa-2 | 2.73 µM | Inhibition of METTL3 methyltransferase activity | [10] |

| Quercetin | Cell proliferation (CCK-8) | MIA PaCa-2 | 73.51 ± 11.22 µM | Inhibition of cell proliferation | [10] |

| Quercetin | Cell proliferation (CCK-8) | Huh7 | 99.97 ± 7.03 µM | Inhibition of cell proliferation | [10] |

| STM2457 | m6A levels | WT U2OS cells | Not specified | 89.8% reduction in m6A after 48h | [11] |

| STM2457 | m6A levels | METTL3 KO U2OS cells | Not specified | 92.1% reduction in m6A after 48h | [11] |

Experimental Protocols

The evaluation of METTL3 inhibitors involves a range of in vitro and in vivo experimental protocols.

In Vitro Assays

-

METTL3 Methyltransferase Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of a compound on METTL3's enzymatic activity.

-

Methodology: A typical assay involves incubating recombinant METTL3-METTL14 complex with a substrate RNA, the methyl donor SAM, and the test compound. The formation of m6A is then quantified using LC-MS/MS to determine the m6A/A ratio. A reduction in this ratio in the presence of the compound indicates inhibitory activity.[10]

-

-

Cellular m6A Quantification:

-

Objective: To assess the effect of the inhibitor on global m6A levels in cells.

-

Methodology: Cells are treated with the METTL3 inhibitor for a specified period. Total RNA is then extracted, and the m6A levels are quantified using methods such as LC-MS/MS or an m6A dot blot assay.

-

-

Cell Viability and Proliferation Assays:

-

Objective: To evaluate the impact of METTL3 inhibition on cancer cell growth.

-

Methodology: Cancer cell lines are treated with varying concentrations of the inhibitor. Cell viability can be assessed using assays like the Cell Counting Kit-8 (CCK-8) or MTT assay.[5][10] Proliferation can be measured by EdU incorporation assays.[12]

-

-

Migration and Invasion Assays:

-

Objective: To determine the effect of METTL3 inhibition on the metastatic potential of cancer cells.

-

Methodology: Transwell assays are commonly used, where cells are seeded in the upper chamber of a Boyden chamber with or without a Matrigel coating (for invasion). The number of cells that migrate or invade to the lower chamber in response to a chemoattractant is quantified.[5] Wound healing assays are also employed to assess cell migration.[13]

-

-

Gene and Protein Expression Analysis:

In Vivo Studies

-

Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of METTL3 inhibitors in a living organism.

-

Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[5] Once tumors are established, the mice are treated with the METTL3 inhibitor or a vehicle control. Tumor volume and weight are monitored over time to assess the compound's efficacy.[5][13] Immunohistochemistry can be performed on tumor tissues to analyze the expression of relevant biomarkers.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METTL3‑mediated N6‑methyladenosine modification of MMP9 mRNA promotes colorectal cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3-Mediated ADAMTS9 Suppression Facilitates Angiogenesis and Carcinogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]

- 11. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METTL3 as a novel diagnosis and treatment biomarker and its association with glycolysis, cuproptosis and ceRNA in oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of METTL3-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

METTL3-IN-9, also identified as compound C3, is a novel small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. Its discovery through a hybrid high-throughput virtual screening protocol marks a significant step in the exploration of therapeutic agents targeting epitranscriptomics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for professionals in biomedical research and drug development.

Introduction to METTL3 as a Therapeutic Target

The N6-methyladenosine (m6A) modification is the most prevalent internal methylation of messenger RNA (mRNA) in eukaryotes, playing a crucial role in various aspects of RNA metabolism, including splicing, stability, translation, and degradation. The catalytic engine of this modification is the methyltransferase complex, with METTL3 (Methyltransferase-like 3) serving as the primary enzymatic component. Dysregulation of METTL3 and aberrant m6A levels have been implicated in the pathogenesis of numerous diseases, most notably various forms of cancer. This has positioned METTL3 as a compelling target for therapeutic intervention.

Discovery of this compound (Compound C3)

This compound was identified through a sophisticated hybrid high-throughput virtual screening (HTVS) protocol. This approach combined structure-based virtual screening with geometric deep learning-based algorithms to efficiently screen a proprietary database of compounds. The objective was to identify novel chemical scaffolds with the potential to bind to and inhibit the catalytic activity of METTL3.

Virtual Screening Workflow

The discovery process for this compound involved a multi-step in silico screening cascade designed to narrow down a large chemical library to a manageable number of high-probability candidates for biological testing.

Caption: Discovery workflow for this compound.

Mechanism of Action

This compound functions as a direct inhibitor of the METTL3 enzyme. By binding to the METTL3 protein, it is hypothesized to interfere with the binding of its substrates, S-adenosylmethionine (SAM) and the target RNA, thereby preventing the transfer of a methyl group to the N6 position of adenosine residues on the RNA. The reduction in m6A levels on target transcripts, such as those for oncogenes, can lead to decreased mRNA stability and translation, ultimately resulting in anti-proliferative effects in cancer cells.

Signaling Pathway

The inhibition of METTL3 by this compound is expected to impact downstream cellular processes that are regulated by m6A modification. A simplified representation of the proposed signaling pathway is depicted below.

Caption: Hypothesized signaling pathway of METTL3 inhibition.

Preclinical Data

The initial biological evaluation of this compound was conducted using an in vitro biochemical assay to determine its inhibitory activity against the METTL3-METTL14 methyltransferase complex.

An In-Depth Technical Guide to the METTL3 Inhibitor METTL3-IN-9 and its Target Protein METTL3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The primary catalytic enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein. METTL3 functions as the catalytic core of the m6A methyltransferase complex, which also includes METTL14 and other regulatory subunits. Dysregulation of METTL3 activity has been implicated in a wide range of human diseases, most notably in various forms of cancer, where it often acts as an oncogene.[1][2] This has led to significant interest in the development of small molecule inhibitors targeting METTL3 as a potential therapeutic strategy.[1]

This technical guide provides a comprehensive overview of the METTL3 target protein and a representative inhibitor, METTL3-IN-9. While specific data for a compound explicitly named "this compound" is limited in publicly available literature, this guide will utilize data from a well-characterized, potent, and selective METTL3 inhibitor, UZH1a, which serves as an exemplary model for understanding the biochemical and cellular activity of METTL3 inhibitors.[3][4][5] this compound is identified as a METTL3 inhibitor, and the detailed data presented for UZH1a is representative of the expected profile for a compound in this class.[1]

The Target Protein: METTL3

METTL3 is a 70 kDa protein that forms a stable heterodimer with METTL14. This complex constitutes the catalytic core of the m6A methyltransferase machinery.[6] METTL3 contains the S-adenosylmethionine (SAM)-binding pocket and is responsible for the catalytic transfer of a methyl group to the N6 position of adenosine residues within a specific consensus sequence on the target RNA.[6] METTL14 plays a crucial structural role, facilitating RNA substrate binding.[6] The activity of the METTL3-METTL14 complex is further regulated by other proteins, such as WTAP, which guides the complex to specific locations within the nucleus.[7]

The m6A modification landscape established by METTL3 influences the expression of a vast number of genes. In cancer, METTL3 has been shown to enhance the translation of key oncogenes such as EGFR, TAZ, and MYC, thereby promoting cell proliferation, survival, and invasion.[8] Consequently, inhibition of METTL3's catalytic activity presents a promising therapeutic avenue for a variety of malignancies.

This compound: A Representative METTL3 Inhibitor

This compound (also referred to as compound C3) is a small molecule inhibitor of METTL3.[1] To provide a detailed technical profile, this guide presents quantitative data and experimental protocols for the extensively studied METTL3 inhibitor, UZH1a. UZH1a is a potent, selective, and cell-permeable inhibitor that exemplifies the properties of a high-quality chemical probe for METTL3.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for the representative METTL3 inhibitor, UZH1a.

Table 1: Biochemical and Cellular Activity of UZH1a

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 | 280 nM | HTRF Assay | [3] |

| Cellular m6A Reduction IC50 | 7 µM | MOLM-13 | [3] |

| 9 µM | U2OS | [3] | |

| 15 µM | HEK293T | [3] | |

| Cell Growth Inhibition GI50 (72h) | 11 µM | MOLM-13 | [3] |

| 87 µM | U2OS | [3] | |

| 67 µM | HEK293T | [3] |

Table 2: Selectivity Profile of UZH1a

| Target | % Inhibition at 10 µM |

| A Panel of Kinases | Generally low |

| A Panel of Protein Methyltransferases | Generally low |

Note: Detailed selectivity data can be found in the supplementary information of the referenced publication.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the characterization of the METTL3 inhibitor UZH1a and can be adapted for the evaluation of other METTL3 inhibitors like this compound.

Biochemical Inhibition Assay (HTRF)

This assay quantifies the in vitro inhibitory activity of a compound against the METTL3-METTL14 complex.

Principle: A time-resolved fluorescence energy transfer (TR-FRET)-based assay is used to measure the m6A modification of a biotinylated RNA substrate by the METTL3-METTL14 complex. The generated m6A is detected by a specific antibody coupled to a fluorophore.

Materials:

-

Recombinant human METTL3-METTL14 complex

-

Biotinylated RNA substrate containing the m6A consensus sequence

-

S-adenosylmethionine (SAM)

-

m6A-specific antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

-

Streptavidin conjugated to an acceptor fluorophore (e.g., XL665)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 0.01% Tween-20, 1 mM DTT)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in assay buffer.

-

Add the METTL3-METTL14 enzyme to the wells of the 384-well plate.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the methylation reaction by adding a mixture of the RNA substrate and SAM.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the m6A-specific antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

-

Read the plate on a TR-FRET plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular m6A Quantification by LC-MS/MS

This method quantifies the global levels of m6A in mRNA from cells treated with a METTL3 inhibitor.

Principle: mRNA is isolated from treated cells, digested into single nucleosides, and the ratio of m6A to adenosine (A) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture reagents

-

Test compound (e.g., this compound)

-

mRNA purification kit

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

m6A and Adenosine standards

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and isolate total RNA.

-

Purify mRNA from the total RNA using an oligo(dT)-based method.

-

Digest the purified mRNA to single nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by LC-MS/MS.

-

Quantify the amounts of m6A and adenosine by comparing their peak areas to a standard curve generated with known concentrations of the respective nucleosides.

-

Calculate the m6A/A ratio for each treatment condition.

-

Determine the cellular IC50 for m6A reduction by plotting the m6A/A ratio against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to a protein increases its thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Materials:

-

Cell culture reagents

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting or ELISA reagents for METTL3 detection

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples on ice.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the amount of soluble METTL3 in the supernatant by Western blotting or ELISA.

-

Plot the amount of soluble METTL3 as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to visualize key concepts related to METTL3 and its inhibition.

Caption: METTL3-mediated m6A modification and its downstream effects.

Caption: Workflow for the HTRF-based METTL3 biochemical assay.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

METTL3 is a critical regulator of gene expression through its m6A methyltransferase activity, and its dysregulation is a key driver in various cancers. The development of potent and selective inhibitors, such as this compound and the well-characterized UZH1a, provides valuable tools for both basic research and as a starting point for novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on the inhibition of METTL3. Further investigation into the in vivo efficacy and safety of METTL3 inhibitors will be crucial in translating this promising therapeutic approach to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel insights into the m6A-RNA methyltransferase METTL3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Effects of METTL3 Inhibition

A Note on the Subject Compound: While this guide addresses the biological effects of METTL3 inhibition by "METTL3-IN-9," publicly available scientific literature with specific quantitative data and detailed experimental protocols for this particular compound is limited. This compound (also referred to as compound C3) is described as an inhibitor of the methyltransferase-like 3 (METTL3) enzyme.[1][2][3][4][5][6] To provide a comprehensive and technically detailed resource for researchers, this document will focus on the well-characterized biological effects of potent and selective METTL3 inhibition, using the extensively studied and structurally distinct inhibitor STM2457 as a primary example. The principles and observed effects detailed herein are expected to be broadly applicable to potent METTL3 inhibitors.

Introduction

Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA.[7][8] The m6A modification plays a critical role in regulating mRNA stability, splicing, translation, and nuclear export, thereby influencing a wide array of cellular processes.[9] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.[7][8] This guide provides a detailed overview of the biological consequences of inhibiting METTL3, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of the potent METTL3 inhibitor, STM2457.

Table 1: In Vitro Potency and Selectivity of STM2457

| Parameter | Value | Assay Type | Source |

| IC50 vs. METTL3/14 | 16.9 nM | Biochemical Assay | [7][10] |

| Kd vs. METTL3/14 | 1.4 nM | Surface Plasmon Resonance (SPR) | [7][8] |

| Selectivity | >1,000-fold vs. 45 other methyltransferases | Biochemical Assays | [7] |

Table 2: Cellular Effects of STM2457 on Acute Myeloid Leukemia (AML) Cells

| Cell Line | Effect | Metric | Concentration/Time | Source |

| MOLM-13 | Inhibition of Proliferation | IC50 | 72 hours | |

| MOLM-13 | Induction of Apoptosis | Increased | 16 hours | [11] |

| MOLM-13 | Cell Cycle Arrest | Increased G0/G1 phase | Not Specified | |

| Primary Murine AML | Reduced Clonogenic Potential | Significantly Reduced | Not Specified | [7] |

| Primary Murine AML | Myeloid Differentiation | Increased | Not Specified | [7] |

Table 3: Cellular Effects of STM2457 on Other Cancer Types

| Cell Line | Cancer Type | Effect | Metric | Concentration | Source |

| HCT116, SW620 | Colorectal Cancer | Inhibition of Cell Viability | IC50 determined | 0, 20, 40 µM | [12] |

| PANC-1, SW1990 | Pancreatic Cancer | Reduced Invasion | Significantly Reduced | Not Specified | [13] |

| OSCC cells | Oral Squamous Cell Carcinoma | Reduced Migration and Invasion | Significantly Attenuated | Not Specified | [14] |

Table 4: In Vivo Efficacy of STM2457 in AML Mouse Models

| Mouse Model | Treatment Regimen | Outcome | Source |

| Patient-Derived Xenograft (PDX) | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival | [7][15][16] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological effects of METTL3 inhibitors like STM2457.

METTL3 Enzymatic Inhibition Assay

-

Principle: To measure the direct inhibitory effect of a compound on the catalytic activity of the METTL3-METTL14 complex.

-

Methodology:

-

A high-throughput screen can be performed using a RapidFire™ mass spectrometry-based assay to measure the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction.[8]

-

Alternatively, a reader-based Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used. In this assay, a biotinylated RNA substrate is incubated with the METTL3-METTL14 complex, a methyl donor (SAM), and the test inhibitor. The resulting m6A-modified RNA is then detected by an anti-m6A antibody conjugated to a fluorescent donor and a streptavidin-conjugated acceptor. Inhibition of METTL3 activity leads to a decrease in the HTRF signal.[11]

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Cell Viability and Proliferation Assays

-

Principle: To assess the effect of METTL3 inhibition on cancer cell growth and proliferation.

-

Methodology (CCK-8 Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of the METTL3 inhibitor or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), Cell Counting Kit-8 (CCK-8) reagent is added to each well.[13][17]

-

The plates are incubated for 1-4 hours, and the absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Colony Formation Assay

-

Principle: To evaluate the long-term effect of METTL3 inhibition on the clonogenic survival of cancer cells.

-

Methodology:

-

A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

-

Cells are treated with the METTL3 inhibitor or vehicle control at various concentrations.

-

The medium is changed every 3-4 days with fresh inhibitor.

-

After 10-14 days, colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies (typically >50 cells) is counted.[13]

-

Apoptosis Assay (Flow Cytometry)

-

Principle: To quantify the induction of apoptosis in cells following METTL3 inhibition.

-

Methodology:

-

Cells are treated with the METTL3 inhibitor or vehicle control for a specified time (e.g., 48 hours).

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[12]

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis

-

Principle: To detect changes in the protein expression levels of key signaling molecules upon METTL3 inhibition.

-

Methodology:

-

Cells are treated with the METTL3 inhibitor and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, cleaved caspase-3) and a loading control (e.g., GAPDH).

-

The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure changes in the mRNA expression levels of target genes.

-

Methodology:

-

Total RNA is extracted from treated cells using TRIzol or a similar reagent.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers and a SYBR Green or TaqMan-based detection method.

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

-

In Vivo Tumor Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of a METTL3 inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human cancer cells (e.g., AML PDX cells).[16]

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

The METTL3 inhibitor is administered via a specified route (e.g., intraperitoneal injection) and schedule.[16]

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blot).

-

Signaling Pathways and Mechanisms of Action

Inhibition of METTL3 elicits a range of biological effects primarily through the modulation of m6A levels on target mRNAs, leading to altered gene expression. Two key pathways have been identified as being significantly impacted by METTL3 inhibition: the c-Myc oncogenic pathway and the interferon response pathway.

Targeting the c-Myc Pathway

METTL3-mediated m6A modification has been shown to regulate the stability and translation of the mRNA encoding the oncoprotein c-Myc. Inhibition of METTL3 leads to a reduction in c-Myc expression, which in turn suppresses cancer cell proliferation, migration, and invasion.[18][14]

Caption: METTL3 inhibition reduces c-Myc expression and its oncogenic effects.

Induction of a Cell-Intrinsic Interferon Response

A novel mechanism of action for METTL3 inhibitors involves the induction of a cell-intrinsic interferon response. By globally decreasing m6A levels, METTL3 inhibition leads to the formation of double-stranded RNA (dsRNA), which is sensed by intracellular pattern recognition receptors.[19][20][21] This triggers a signaling cascade that results in the upregulation of interferon-stimulated genes (ISGs) and enhances anti-tumor immunity.[19][20][21]

Caption: Inhibition of METTL3 triggers an interferon response via dsRNA formation.

Experimental Workflow for Characterizing a Novel METTL3 Inhibitor

The logical flow for investigating a novel METTL3 inhibitor would follow a multi-step process from initial biochemical characterization to in vivo efficacy studies.

Caption: A typical experimental workflow for evaluating a novel METTL3 inhibitor.

Conclusion

Inhibition of METTL3 represents a promising therapeutic strategy, particularly in oncology. Potent and selective inhibitors like STM2457 have demonstrated significant anti-tumor activity in preclinical models. The biological effects of METTL3 inhibition are multifaceted, including the direct suppression of oncogenic pathways such as c-Myc and the induction of an anti-tumor immune response through the interferon signaling pathway. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel METTL3 inhibitors for clinical applications. Further research into compounds like this compound will be crucial to fully understand their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 295348-36-6 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m6A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]

- 12. jcancer.org [jcancer.org]

- 13. STM2457 Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. | BioWorld [bioworld.com]

- 16. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 17. STM2457 Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of METTL3 Inhibition in m⁶A RNA Methylation

Introduction

N⁶-methyladenosine (m⁶A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in the regulation of gene expression.[1][2][3][4] This dynamic and reversible modification is installed by a multi-component methyltransferase complex, often referred to as the "m⁶A writer complex," and can be removed by demethylases known as "erasers." The biological outcome of m⁶A modification is mediated by "reader" proteins that recognize and bind to the m⁶A mark, influencing mRNA stability, splicing, translation, and localization.[2][5]

The catalytic core of the m⁶A writer complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and METTL14.[6][7][8] METTL3 is the S-adenosylmethionine (SAM)-binding subunit that catalyzes the transfer of a methyl group to the N⁶ position of adenosine, while METTL14 serves a crucial structural role, facilitating RNA substrate recognition.[6][7][8] Dysregulation of METTL3 activity and aberrant m⁶A levels have been implicated in a wide range of human diseases, most notably in various forms of cancer, making METTL3 a compelling therapeutic target.[3][6][9][10]

This technical guide provides a comprehensive overview of the role of METTL3 inhibition in modulating m⁶A RNA methylation, with a focus on the mechanism of action, experimental validation, and therapeutic potential of small molecule inhibitors. While the specific compound "METTL3-IN-9" is not prominently featured in publicly available scientific literature, this guide will leverage data from well-characterized METTL3 inhibitors to illustrate the core principles of targeting this critical enzyme.

The m⁶A RNA Methylation Pathway and the Role of METTL3

The deposition of m⁶A is a highly regulated process. The METTL3-METTL14 heterodimer forms the catalytic heart of the writer complex, which also includes other regulatory proteins such as WTAP, VIRMA, ZC3H13, and RBM15.[6] METTL3 utilizes SAM as a methyl donor to modify adenosine residues typically within a specific consensus sequence (RRACH).[11]

Caption: The m⁶A RNA methylation pathway.

METTL3 Inhibitors: Mechanism of Action

Small molecule inhibitors of METTL3 are typically designed to be competitive with the co-substrate S-adenosylmethionine (SAM).[3] By occupying the SAM-binding pocket within the methyltransferase domain of METTL3, these inhibitors prevent the transfer of the methyl group to the RNA substrate, thereby reducing global m⁶A levels.

Caption: Mechanism of competitive METTL3 inhibition.

Quantitative Data on METTL3 Inhibitors

Several potent and selective METTL3 inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of these compounds.

Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors

| Compound | Biochemical IC₅₀ (nM) | Cellular m⁶A IC₅₀ (µM) | Cell Proliferation IC₅₀ (µM) | Cell Line | Reference |

| STM2457 | <10 | <1 | <10 | MOLM-13 (AML) | [6] |

| STM3006 | Improved potency over STM2457 | Not specified | Not specified | CaOV3 (Ovarian Cancer) | [1] |

| Compound 4a | <10 | <1 | <10 | MOLM-13 (AML) | [6] |

| Compound 5a | <10 | Not specified | Not specified | Not specified | [6] |

| UZH2 | 5 | Not specified | Not specified | Not specified | [9] |

Table 2: Selectivity of METTL3 Inhibitors

| Compound | Selectivity over PRMT5 | Selectivity over METTL1 | Selectivity over METTL16 | Reference |

| Compound 4a | >100-fold | >100-fold | >100-fold | [6] |

| Compound 5a | Not specified | >100-fold | >100-fold | [6] |

Experimental Protocols

The characterization of METTL3 inhibitors involves a range of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

Radiometric Enzymatic Assay for METTL3 Activity

This assay measures the transfer of a radiolabeled methyl group from ³H-SAM to an RNA substrate.

-

Principle: Quantifies the catalytic activity of the METTL3-METTL14 complex by detecting the incorporation of ³H-methyl into a biotinylated RNA oligonucleotide.

-

Methodology:

-

The METTL3-METTL14 enzyme complex is incubated with a biotinylated RNA substrate and ³H-SAM in an appropriate reaction buffer.

-

The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is quenched, and the biotinylated RNA is captured on a streptavidin-coated plate.

-

Unbound ³H-SAM is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before the addition of substrates. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

-

Cellular m⁶A Quantification

This experiment determines the effect of METTL3 inhibitors on global m⁶A levels in cells.

-

Principle: Measures the total amount of m⁶A in mRNA isolated from treated cells using an ELISA-based method or LC-MS/MS.

-

Methodology (ELISA-based):

-

Culture cells (e.g., MOLM-13) in the presence of varying concentrations of the METTL3 inhibitor for a specified duration (e.g., 48-96 hours).

-

Isolate total RNA from the cells and purify mRNA using oligo(dT)-magnetic beads.

-

Quantify the mRNA concentration.

-

Use a commercial m⁶A RNA methylation quantification kit, following the manufacturer's instructions. This typically involves immobilizing the mRNA to a microplate, probing with a specific anti-m⁶A antibody, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), and finally, adding a substrate to generate a colorimetric signal.

-

Measure the absorbance and calculate the percentage of m⁶A relative to a standard curve or untreated controls.[6]

-

Cell Proliferation Assay

This assay assesses the impact of METTL3 inhibition on the growth of cancer cells.

-

Principle: Measures cell viability or proliferation after treatment with a METTL3 inhibitor.

-

Methodology (e.g., CCK-8 or MTS assay):

-

Seed cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere, treat them with a range of inhibitor concentrations.

-

Incubate for a period of 48 to 96 hours.

-

Add a tetrazolium salt-based reagent (e.g., CCK-8 or MTS) to each well. Viable cells will reduce the reagent to a formazan dye, resulting in a color change.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.[12][13]

-

Western Blot Analysis for Downstream Effects

This technique is used to measure changes in protein expression levels following METTL3 inhibition.

-

Principle: Detects specific proteins in a cell lysate to confirm the downstream consequences of METTL3 inhibition, such as effects on apoptosis or specific signaling pathways.

-

Methodology:

-

Treat cells with the METTL3 inhibitor.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., BCL-2, c-MYC, cleaved PARP).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[1][12]

-

Signaling Pathways and Cellular Processes Modulated by METTL3 Inhibition

Inhibition of METTL3 has been shown to impact numerous cellular pathways and processes, primarily through the modulation of m⁶A levels on key transcripts.

Caption: Downstream effects of METTL3 inhibition.

-

Cancer Cell Proliferation and Survival: METTL3 is frequently overexpressed in various cancers and promotes tumor growth by enhancing the stability and/or translation of oncogenic mRNAs, such as c-MYC and BCL-2.[6][14] Inhibition of METTL3 leads to decreased m⁶A modification on these transcripts, resulting in their degradation, which in turn suppresses cell proliferation and induces apoptosis.[2][6][12]

-

Cell Invasion and Metastasis: In some cancers, METTL3 activity has been linked to increased expression of genes involved in cell migration and invasion, such as matrix metallopeptidase 2 (MMP2).[6] Pharmacological inhibition of METTL3 can therefore reduce the metastatic potential of cancer cells.

-

Antitumor Immunity: Recent studies have revealed a novel role for METTL3 inhibition in enhancing antitumor immunity. A global decrease in m⁶A can lead to the formation of double-stranded RNA (dsRNA) from endogenous retroviral elements, triggering a cell-intrinsic interferon response.[1] This leads to the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation, and increased susceptibility of cancer cells to T-cell-mediated killing.[1]

Conclusion and Future Directions

METTL3 has emerged as a critical node in the epitranscriptomic regulation of gene expression and a promising therapeutic target in oncology and potentially other diseases. The development of potent and selective small molecule inhibitors has provided invaluable tools to probe the biological functions of m⁶A and has paved the way for a new class of cancer therapeutics. These inhibitors effectively reduce global m⁶A levels, leading to decreased proliferation, increased apoptosis in cancer cells, and the stimulation of a beneficial antitumor immune response.

Future research will likely focus on the development of next-generation METTL3 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Furthermore, combination therapies, for instance, pairing METTL3 inhibitors with immune checkpoint blockade, hold significant promise for overcoming resistance and improving patient outcomes.[1] A deeper understanding of the specific m⁶A-modified transcripts that mediate the diverse biological effects of METTL3 inhibition will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy and for discovering novel applications for these innovative drugs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The catalytic mechanism of the RNA methyltransferase METTL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing [elifesciences.org]

- 12. METTL3‑mediated N6‑methyladenosine modification of MMP9 mRNA promotes colorectal cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

METTL3 Inhibitor STM2457: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of STM2457, a potent and selective small molecule inhibitor of the N6-adenosine-methyltransferase catalytic subunit METTL3. STM2457 serves as a critical tool for investigating the biological functions of METTL3 and the broader field of epitranscriptomics. This document details the chemical properties, biological activity, and established experimental protocols for STM2457, offering a foundational resource for researchers in oncology, epigenetics, and drug discovery.

Introduction to METTL3 and STM2457

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a crucial role in regulating RNA metabolism, including splicing, stability, translation, and transport.[1] The primary enzyme complex responsible for depositing this methyl mark is a heterodimer of Methyltransferase-like 3 (METTL3) and METTL14, with METTL3 functioning as the catalytic subunit.[1] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[2]

STM2457 is a first-in-class, orally bioavailable, and highly selective inhibitor of METTL3.[1][3] It acts as a SAM-competitive inhibitor, directly binding to the S-adenosylmethionine (SAM) pocket of METTL3 to block its catalytic activity.[1][4] This targeted inhibition of METTL3's methyltransferase function makes STM2457 an invaluable chemical probe for elucidating the cellular consequences of m6A depletion and for exploring the therapeutic potential of METTL3 inhibition.

Chemical Structure and Properties of STM2457

The chemical structure and key properties of STM2457 are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Chemical Structure

Figure 1. Chemical structure of STM2457.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | MedKoo Biosciences |

| Molecular Formula | C25H28N6O2 | MedKoo Biosciences |

| Molecular Weight | 444.53 g/mol | Selleck Chemicals |

| CAS Number | 2499663-01-1 | MedKoo Biosciences |

| SMILES | C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | PubChem |

| Solubility | DMSO: 125 mg/mL (281.19 mM) Ethanol: 89 mg/mL Water: Insoluble | Selleck Chemicals |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months | MedChemExpress |

Biological Activity and Mechanism of Action

STM2457 exhibits potent and selective inhibition of METTL3, leading to a range of biological effects in vitro and in vivo.

Mechanism of Action

STM2457 is a SAM-competitive inhibitor of METTL3.[1][4] It directly binds to the SAM-binding pocket of METTL3, preventing the binding of the methyl donor and thereby inhibiting the transfer of a methyl group to adenosine residues on RNA.[1] Surface plasmon resonance (SPR) assays have confirmed the high-affinity binding of STM2457 to the METTL3/METTL14 heterodimer.[1]

In Vitro Activity

STM2457 has demonstrated significant biological activity in various cancer cell lines, primarily through the inhibition of cell proliferation and the induction of apoptosis.

| Parameter | Cell Line | Value | Reference |

| IC50 (METTL3 inhibition) | Biochemical Assay | 16.9 nM | Selleck Chemicals, MedChemExpress |

| Kd (Binding affinity to METTL3/14) | SPR Assay | 1.4 nM | |

| Cellular IC50 (Proliferation) | MOLM-13 (AML) | 3.5 µM | |

| HCT116 (Colorectal Cancer) | ~20-40 µM (IC50) | ||

| SW620 (Colorectal Cancer) | ~20-40 µM (IC50) | ||

| PANC-1 (Pancreatic Cancer) | Concentration-dependent decrease in viability | ||

| MCF7, SKBR3, MDA-MB-231 (Breast Cancer) | Dose- and time-dependent reduction in viability |

In Vivo Activity

In vivo studies using animal models have demonstrated the anti-tumor efficacy of STM2457.

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| Patient-Derived Xenograft (PDX) Mice | Acute Myeloid Leukemia (AML) | 50 mg/kg, daily intraperitoneal injection | Impaired engraftment, prolonged survival | |

| Subcutaneous Xenograft Mice | Colorectal Cancer (HCT116, SW620) | 50 mg/kg, intraperitoneal injection every three days | Attenuated tumor growth |

Signaling Pathway

The inhibition of METTL3 by STM2457 leads to a global reduction in m6A levels on mRNA, affecting the stability and translation of numerous transcripts, including those of key oncogenes. This ultimately impacts downstream signaling pathways involved in cell proliferation, survival, and differentiation.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. | BioWorld [bioworld.com]

METTL3 Inhibition in Oncology: A Technical Guide to a Key Epigenetic Target

Disclaimer: Detailed public information regarding the specific compound "METTL3-IN-9" is limited. Therefore, this guide utilizes data from the well-characterized, potent, and selective METTL3 inhibitor, STM2457 , as a representative example to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction to METTL3 in Cancer

Methyltransferase-like 3 (METTL3) is a key enzyme in the N6-methyladenosine (m6A) RNA modification pathway. As the catalytic core of the m6A methyltransferase complex, METTL3 plays a pivotal role in post-transcriptional gene regulation, influencing mRNA stability, splicing, and translation.[1][2] Dysregulation of METTL3 has been implicated in the pathogenesis of various cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[1][3] Its role in promoting cell proliferation, survival, and drug resistance has made it an attractive target for cancer therapy.[4]

METTL3 Inhibitors: A Therapeutic Strategy

Small molecule inhibitors targeting the catalytic activity of METTL3 have emerged as a promising therapeutic strategy. These inhibitors typically function by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the transfer of a methyl group to adenosine residues on RNA.[5] The development of potent and selective METTL3 inhibitors, such as STM2457, has enabled the preclinical validation of METTL3 as a therapeutic target in various cancer models.[6]

Quantitative Data for the METTL3 Inhibitor STM2457

The following tables summarize the key quantitative data for the METTL3 inhibitor STM2457, providing a basis for its preclinical characterization.

Table 1: In Vitro Potency and Selectivity of STM2457

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical IC50 | 16.9 nM | METTL3/14 Enzyme Assay | [6] |

| Cellular m6A IC50 | 2.2 µM | MOLM-13 (AML) | [5] |

| Selectivity | >1,000-fold vs. other methyltransferases | Panel of 45 methyltransferases | [6] |

Table 2: Anti-proliferative Activity of STM2457 in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 | Reference |

| Acute Myeloid Leukemia (AML) | MOLM-13 | ~2 µM | [5] |

| Non-Small Cell Lung Cancer | A549 | 190 nM | |

| Ovarian Cancer | SKOV3 | 9 nM | |

| Squamous Cell Carcinoma | FaDu | 24 nM |

Signaling Pathways and Mechanisms of Action

Inhibition of METTL3 can impact multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT signaling cascade.[3] METTL3-mediated m6A modification can regulate the expression of key components of this pathway. By inhibiting METTL3, the stability and translation of oncogenic transcripts can be reduced, leading to downstream effects on cell growth and survival.

References

Preclinical Profile of METTL3 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of small molecule inhibitors targeting METTL3 (Methyltransferase-like 3), a key N6-methyladenosine (m6A) RNA methyltransferase. Given the absence of specific public domain data for a compound designated "METTL3-IN-9," this document synthesizes available preclinical data from well-characterized METTL3 inhibitors, such as STM2457, STM3006, and UZH1a, to serve as a representative guide. The information presented herein covers critical in vitro and in vivo data, detailed experimental methodologies, and key signaling pathways implicated in the mechanism of action of METTL3 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for representative METTL3 inhibitors from various preclinical studies. These data provide a comparative view of their potency and cellular activity.

Table 1: In Vitro Enzymatic and Cellular Potency of METTL3 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Cell Line | Cellular IC50 (µM) | Citation |

| STM2457 | METTL3/14 | RFMS | 16.9 | 1.4 | MOLM-13 | 3.5 | [1][2] |

| METTL3/14 | Radiometric | 4.2 | - | - | - | [3] | |

| STM3006 | METTL3 | RFMS | 5 | 0.055 | CaOV3 | 0.025 (m6A reduction) | [4][5] |

| UZH1a | METTL3 | Biochemical | 280 | - | MOLM-13 | 11 | [6][7][8] |

| HEK293T | 67 | [6][8] | |||||

| U2Os | 87 | [6][8] |

RFMS: RapidFire Mass Spectrometry Kd: Dissociation Constant

Table 2: In Vivo Efficacy of METTL3 Inhibitors

| Compound | Model | Cancer Type | Dosing Regimen | Outcome | Citation |

| STM2457 | PDX | AML | 50 mg/kg, i.p., daily | Prolonged survival, impaired engraftment | [1][2][9] |

| Compound 3b | PDX | AML | 50 mg/kg, daily | Extended lifespan, blocked leukemic expansion | [10] |

PDX: Patient-Derived Xenograft; AML: Acute Myeloid Leukemia; i.p.: Intraperitoneal

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of METTL3 inhibitors.

This assay quantifies the enzymatic activity of the METTL3/METTL14 complex by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine (SAM) to a substrate RNA.

-

Materials:

-

Recombinant human METTL3/METTL14 complex.

-

S-adenosyl-L-[methyl-3H]methionine.

-

Unlabeled SAM.

-

METTL3/METTL14 RNA substrate (e.g., 11-nucleotide single-stranded RNA)[11].

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, 1 mM DTT.

-

Test inhibitor (e.g., STM2457).

-

Scintillation fluid.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 1 µM SAM (with a tracer amount of [3H]SAM), and 0.5 µM RNA substrate[3].

-

Add the test inhibitor at various concentrations to the wells of a 96-well plate.

-

Initiate the reaction by adding 50 nM of the METTL3/METTL14 enzyme complex to each well.

-

Incubate the plate at 30°C for 60-120 minutes[12].

-

Stop the reaction.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled RNA.

-

Wash the filter plate to remove unincorporated [3H]SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

-

Materials:

-

Procedure:

-

Seed cells into a 96-well plate at a density of 3 x 10³ cells per well in triplicate and allow them to adhere overnight[13][15].

-

Treat the cells with a serial dilution of the test inhibitor (e.g., 0, 20, 40 µM)[13][14]. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours for IC50 determination or for 5 consecutive days for growth curves)[13][14].

-

At the end of the incubation period, add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO control and determine the IC50 value.

-

MeRIP-qPCR is used to quantify the m6A modification level on specific mRNA transcripts.

-

Materials:

-

Procedure:

-

Extract total RNA from cells treated with the METTL3 inhibitor or DMSO control.

-

Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

-

Set aside a small fraction of the fragmented RNA as an "input" control.

-

Incubate the remaining fragmented RNA with an anti-m6A antibody or control IgG overnight at 4°C with rotation[16].

-

Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the RNA from the beads and purify it.

-

Perform qRT-PCR on the eluted RNA and the input RNA using primers for specific target genes (e.g., MYC, BCL2, ASNS)[14][17].

-

Calculate the enrichment of m6A in the target transcript by normalizing the signal from the m6A-IP sample to the corresponding input sample.

-

This protocol describes the use of a patient-derived xenograft (PDX) model to assess the anti-tumor efficacy of a METTL3 inhibitor in vivo.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

Patient-derived AML cells or other cancer cells.

-

Test inhibitor (e.g., STM2457).

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously or orthotopically inject cancer cells into immunocompromised mice[2][13].

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the test inhibitor (e.g., 50 mg/kg STM2457) or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily)[2][10].

-

Monitor animal body weight and overall health regularly to assess toxicity[2].

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

For survival studies, monitor animals until a predefined endpoint is reached.

-

Analyze the data for statistical significance in tumor growth inhibition and/or survival extension.

-

Signaling Pathways and Experimental Workflows

Inhibition of METTL3 leads to a global reduction in m6A levels, affecting the stability and translation of numerous mRNAs. This results in the modulation of multiple downstream signaling pathways critical for cancer cell proliferation, survival, and immune response.

METTL3 is often upregulated in cancers and promotes tumorigenesis by enhancing the expression of key oncogenes and activating proliferative signaling pathways. Inhibition of METTL3 reverses these effects.

Caption: METTL3 oncogenic signaling pathways inhibited by small molecules.

A key mechanism of action for METTL3 inhibitors involves the induction of a cell-intrinsic interferon response, which enhances the immunogenicity of cancer cells and can synergize with immunotherapy.

Caption: Workflow of METTL3 inhibition leading to enhanced anti-tumor immunity.

The preclinical development of a METTL3 inhibitor follows a structured workflow from initial discovery to in vivo efficacy studies.

References

- 1. | BioWorld [bioworld.com]

- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jcancer.org [jcancer.org]

- 16. METTL3-m6A methylation inhibits the proliferation and viability of type II alveolar epithelial cells in acute lung injury by enhancing the stability and translation efficiency of Pten mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Methodological & Application

METTL3-IN-9: In Vitro Assay Protocol and Application Notes

For research use only. Not for use in diagnostic procedures.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The primary enzyme responsible for this modification is the m6A methyltransferase complex, with METTL3 (Methyltransferase-like 3) serving as the catalytic core. METTL3 forms a stable heterodimer with METTL14, which is crucial for substrate recognition and stabilizing the complex. Dysregulation of METTL3 activity is implicated in the pathogenesis of various diseases, particularly cancer, where it can act as an oncogene by promoting the expression of cancer-driving genes such as MYC and BCL2. The critical role of METTL3 in cancer has made it an attractive target for therapeutic intervention. METTL3-IN-9 is an inhibitor of METTL3, showing potential in cancer research by modulating the m6A landscape.

Principle of the Assay

The in vitro activity of this compound can be assessed using various biochemical assay formats that monitor the enzymatic activity of the METTL3/METTL14 complex. The fundamental principle involves the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to an adenosine residue within a specific RNA substrate. The inhibition of this process by this compound is then quantified. Common detection methods include radiometric, chemiluminescent, and fluorescence-based assays. This document outlines a generalized protocol based on a chemiluminescent assay format, which offers a non-radioactive and sensitive method for measuring METTL3 activity.

Quantitative Data Summary

The inhibitory activity of this compound and other reference compounds against METTL3 and their cellular effects are summarized below.

| Compound | Target | Assay Type | IC50 | Cell Line | Cellular Effect | IC50 (Cellular) | Reference |

| This compound (C3) | METTL3 | Anti-proliferation | - | PC-9 | Inhibition of cell proliferation | 216.3 µM | [1] |

| This compound (C3) | METTL3 | Anti-proliferation | - | NCI-H1975 | Inhibition of cell proliferation | 180.2 µM | [1] |

| STM2457 | METTL3 | Biochemical | 16.9 nM | - | - | - | [2] |

| STM3006 | METTL3 | Biochemical | 5 nM | - | - | - | [2] |

| UZH2 | METTL3 | Biochemical | - | AML cell lines | Inhibition of proliferation, induction of apoptosis | - | [3] |

Experimental Protocols

METTL3/METTL14 Chemiluminescent Assay Protocol

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against the METTL3/METTL14 complex.

Materials and Reagents:

-

Recombinant human METTL3/METTL14 complex

-

RNA substrate (containing a GGACU consensus sequence)

-

S-adenosylmethionine (SAM)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM MgCl2, 0.01% BSA, 0.01% Tween-20, 1 mM DTT)

-

Anti-m6A antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

White, opaque 96-well or 384-well plates

-

Luminometer

Experimental Workflow:

References

Application Notes and Protocols for METTL3-IN-9 in Cell Culture

For Research Use Only.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, stability, translation, and degradation.[1][2] The primary enzyme responsible for catalyzing this modification is the methyltransferase-like 3 (METTL3) protein, which acts as the catalytic core of the m6A methyltransferase complex.[1][3] Dysregulation of METTL3 and aberrant m6A levels have been implicated in the progression of various human diseases, most notably cancer, where it often enhances the translation of oncogenes and promotes cell proliferation and survival.[2][4][5] Consequently, METTL3 has emerged as a significant therapeutic target in oncology and other fields.[5][6]

METTL3-IN-9 is a small molecule inhibitor of METTL3.[1][7][8] As a research compound, it provides a valuable tool for investigating the biological functions of METTL3 and the consequences of its inhibition in cellular processes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting.

Mechanism of Action

This compound is designed to inhibit the catalytic activity of METTL3.[1][7] Most small molecule inhibitors of METTL3 function by competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic pocket of the enzyme. By occupying this site, the inhibitor prevents the transfer of a methyl group from SAM to adenosine residues on the target RNA, thereby decreasing global m6A levels. This reduction in m6A modification can alter the stability and translation of key transcripts, leading to downstream cellular effects such as decreased proliferation, cell cycle arrest, and induction of apoptosis.[2][9]

Quantitative Data Summary

Quantitative data for this compound is not yet widely published. The following table summarizes the biochemical and cellular activities of other well-characterized METTL3 inhibitors to provide a reference range for designing experiments. Note: The optimal concentration for this compound must be determined empirically for each cell line and assay.

| Inhibitor | Assay Type | Target | Cell Line | IC50 Value | Reference |

| STM2457 | Biochemical | METTL3 | - | 16.9 nM | [1][10] |

| Cell Proliferation | AML cells | MOLM-13 | ~20-40 µM (IC50) | [11] | |

| Cell Proliferation | Colorectal Cancer | HCT116 | ~30 µM (IC50) | [11] | |

| Cell Proliferation | Colorectal Cancer | SW620 | ~40 µM (IC50) | [11] | |

| UZH1a | Biochemical | METTL3 | - | 280 nM | [9][12][13] |

| Cell Proliferation | AML | MOLM-13 | 11 µM (GI50) | [12][13] | |

| Cell Proliferation | Kidney | HEK293T | 67 µM (GI50) | [12][13] | |

| Cell Proliferation | Osteosarcoma | U2Os | 87 µM (GI50) | [12][13] | |

| m6A Reduction | AML | MOLM-13 | 4.6 µM | [12][13] | |

| METTL3-IN-2 | Biochemical | METTL3 | - | 6.1 nM | [1] |

| Cell Proliferation | Ovarian Cancer | Caov-3 | 102.5 nM | [14] | |

| METTL3-IN-11 | Biochemical | METTL3 | - | 45.31 nM | [15] |

Experimental Protocols

Reagent Preparation (Stock Solution)

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.

-

Solvent: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Always refer to the manufacturer's data sheet for specific solubility information.

-

Procedure:

-

Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.

-

Aseptically, add the appropriate volume of sterile DMSO to the vial to create a stock solution (e.g., 10 mM).

-